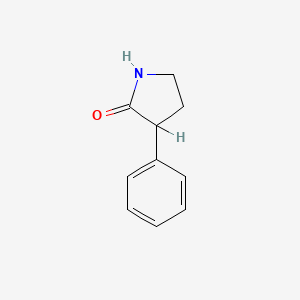

3-Phenylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWOFLCLCRHUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40987907 | |

| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6836-97-1 | |

| Record name | 3-Phenyl-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Phenylpyrrolidin-2-one from Methyl 2-Phenylacetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust synthetic pathway for the preparation of 3-phenylpyrrolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available bulk chemical, methyl 2-phenylacetate. The synthesis proceeds through a three-step sequence involving a Michael addition, a nitrile reduction, and a final lactamization step. This document provides detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.

Synthetic Strategy

The overall synthetic strategy for the conversion of methyl 2-phenylacetate to this compound is depicted in the workflow diagram below. The synthesis commences with the formation of a carbon-carbon bond via a Michael addition of methyl 2-phenylacetate to acrylonitrile, which introduces the required three-carbon backbone extension. Subsequent reduction of the nitrile functionality affords a γ-amino ester. The final step involves an intramolecular cyclization of this amino ester to yield the target lactam, this compound.

Figure 1: Synthetic workflow for the preparation of this compound from methyl 2-phenylacetate.

Experimental Protocols

Step 1: Synthesis of Methyl 4-cyano-2-phenylbutanoate

This step involves the Michael addition of the enolate of methyl 2-phenylacetate to acrylonitrile. A strong base is used to deprotonate the α-carbon of the ester, which then acts as a nucleophile.

Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (2.3 g, 0.1 mol) in absolute ethanol (100 mL) under a nitrogen atmosphere in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Methyl 2-phenylacetate (15.0 g, 0.1 mol) is added dropwise to the sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

-

Acrylonitrile (5.3 g, 0.1 mol) is then added dropwise to the reaction mixture. An exothermic reaction is observed. The reaction mixture is stirred at room temperature for 2 hours and then heated to reflux for an additional 2 hours.

-

After cooling to room temperature, the reaction mixture is neutralized with glacial acetic acid.

-

The ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether (150 mL) and water (100 mL).

-

The organic layer is separated, washed with brine (2 x 50 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by vacuum distillation to afford methyl 4-cyano-2-phenylbutanoate as a colorless oil.

| Parameter | Value |

| Yield | 75-85% |

| Boiling Point | 145-150 °C at 1 mmHg |

| ¹H NMR (CDCl₃) | δ 7.35-7.20 (m, 5H), 3.85 (t, J=7.5 Hz, 1H), 3.65 (s, 3H), 2.60-2.40 (m, 2H), 2.30-2.10 (m, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 173.5, 138.0, 129.0, 128.5, 127.5, 119.0, 52.5, 48.0, 30.0, 18.0 ppm |

| IR (neat) | 2245 (C≡N), 1735 (C=O) cm⁻¹ |

Table 1: Quantitative data for methyl 4-cyano-2-phenylbutanoate.

Step 2: Synthesis of Methyl 4-amino-2-phenylbutanoate

The nitrile group of the intermediate is reduced to a primary amine using catalytic hydrogenation. The presence of ammonia helps to suppress the formation of secondary amine byproducts.

Methodology:

-

Methyl 4-cyano-2-phenylbutanoate (20.3 g, 0.1 mol) is dissolved in methanolic ammonia (7N, 200 mL) in a high-pressure hydrogenation vessel.

-

Raney Nickel (approximately 2 g, slurry in water, washed with methanol) is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen. The reaction is then stirred under a hydrogen atmosphere (50-100 psi) at room temperature for 24 hours.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the catalyst is carefully filtered off through a pad of Celite®, and the filter cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to give the crude methyl 4-amino-2-phenylbutanoate as an oil. This product is often used in the next step without further purification.

| Parameter | Value |

| Yield | 80-90% (crude) |

| ¹H NMR (CDCl₃) | δ 7.30-7.15 (m, 5H), 3.70 (t, J=7.5 Hz, 1H), 3.60 (s, 3H), 2.70 (t, J=7.0 Hz, 2H), 2.00-1.80 (m, 2H), 1.50 (br s, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 175.0, 140.0, 128.8, 128.2, 127.0, 52.0, 50.0, 42.0, 35.0 ppm |

| IR (neat) | 3380, 3300 (N-H), 1730 (C=O) cm⁻¹ |

Table 2: Quantitative data for methyl 4-amino-2-phenylbutanoate.

Step 3: Synthesis of this compound

The final step is an intramolecular aminolysis of the ester function by the primary amine, leading to the formation of the five-membered lactam ring. This reaction is typically driven by heat.

Methodology:

-

The crude methyl 4-amino-2-phenylbutanoate (19.3 g, 0.1 mol) is placed in a round-bottom flask fitted with a distillation head.

-

The flask is heated in an oil bath. The temperature is gradually raised to 150-180 °C.

-

Methanol is distilled off as the cyclization proceeds. The reaction is continued until no more methanol is collected.

-

The reaction mixture is then cooled to room temperature, during which the product may solidify.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by vacuum distillation to yield this compound as a white solid.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 88-90 °C |

| ¹H NMR (CDCl₃) | δ 7.40-7.20 (m, 5H), 6.50 (br s, 1H), 3.60 (t, J=7.0 Hz, 1H), 3.40 (t, J=7.0 Hz, 2H), 2.60-2.40 (m, 1H), 2.20-2.00 (m, 1H) ppm |

| ¹³C NMR (CDCl₃) | δ 176.5, 141.0, 129.0, 127.5, 126.8, 48.0, 45.0, 31.0 ppm |

| IR (KBr) | 3200 (N-H), 1680 (C=O) cm⁻¹ |

| MS (EI) | m/z 161 (M⁺), 104, 77 |

Table 3: Quantitative data for this compound.

Logical Relationships in the Synthesis

The following diagram illustrates the logical progression and the key transformations occurring at each stage of the synthesis.

Figure 2: Logical relationships of the key transformations in the synthesis.

Conclusion

This guide provides a comprehensive and practical approach for the synthesis of this compound from methyl 2-phenylacetate. The described three-step sequence is efficient and utilizes standard laboratory techniques and reagents. The detailed experimental protocols and tabulated data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable production of this important heterocyclic building block. Careful execution of each step is crucial for achieving high yields and purity of the final product.

A Technical Guide to the Spectroscopic Analysis of 3-Phenylpyrrolidin-2-one and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-phenylpyrrolidin-2-one. Due to the limited availability of experimentally verified public data for this specific compound, this document presents representative ¹H and ¹³C NMR data from structurally similar analogs. Furthermore, it outlines standard experimental protocols for the acquisition and analysis of such spectroscopic data, serving as a valuable resource for the characterization of this compound and related chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated ¹H and ¹³C NMR spectroscopic data for this compound based on the analysis of analogous compounds. These values are intended to be a reference for the prediction of its spectral characteristics.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Aromatic-H | 7.20–7.40 | m | - | Protons of the phenyl group. |

| NH | 7.50-8.50 | br s | - | Amide proton, chemical shift can be variable. |

| H3 (CH-Ph) | 3.60–3.80 | dd | 8.0, 8.0 | Methine proton at the chiral center. |

| H4 (CH₂) | 2.10–2.30, 2.50-2.70 | m | - | Diastereotopic methylene protons. |

| H5 (CH₂) | 3.30–3.50 | t | 7.0 | Methylene protons adjacent to the nitrogen. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | 175–178 | Carbonyl carbon of the lactam. |

| Aromatic C (quaternary) | 140–142 | Quaternary carbon of the phenyl group. |

| Aromatic C-H | 126–129 | Phenyl group carbons. |

| C3 (CH-Ph) | 45–50 | Methine carbon attached to the phenyl group. |

| C4 (CH₂) | 30–35 | Methylene carbon. |

| C5 (CH₂) | 40–45 | Methylene carbon adjacent to the nitrogen. |

Experimental Protocols for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for the structural elucidation of organic compounds.

2.1. Sample Preparation

A sample of 5-10 mg of the purified compound is typically dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

2.2. Instrumentation and Acquisition

High-field NMR spectrometers (e.g., 400 MHz or higher) are recommended for optimal data acquisition.

-

¹H NMR Acquisition : The instrument is tuned and locked to the deuterium signal of the solvent. To achieve a homogeneous magnetic field, shimming is performed. A standard one-pulse sequence is utilized to acquire the proton spectrum. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio. The spectral width is generally set to a range of 0-12 ppm to cover all expected proton chemical shifts.[1]

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to acquire the carbon spectrum, which results in singlets for each unique carbon signal. A significantly larger number of scans (e.g., 1024 or more) is often necessary due to the low natural abundance of the ¹³C isotope. The spectral width is typically set to 0-200 ppm.

2.3. Data Processing

The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Subsequent phase and baseline corrections are performed to obtain the final, interpretable spectrum.

Visualization of Methodologies and Structures

Diagram 1: General NMR Analysis Workflow

A generalized workflow for obtaining and processing NMR spectra.

Diagram 2: Structural Connectivity for NMR Analysis of this compound

References

Crystal Structure Analysis of 3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the crystal structure analysis of 3-phenylpyrrolidin-2-one derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The pyrrolidin-2-one scaffold is a core structural motif in numerous biologically active molecules, and the introduction of a phenyl group at the 3-position imparts specific conformational constraints and potential for diverse intermolecular interactions, making its structural elucidation crucial for understanding structure-activity relationships (SAR) and for rational drug design.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for representative pyrrolidin-2-one derivatives with phenyl substituents. This data, while not exclusively from 3-phenyl substituted examples due to limited availability, provides valuable insights into the solid-state conformations and packing arrangements of this class of compounds.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate | C₁₈H₂₀NO⁺·Cl⁻·0.5H₂O | Monoclinic | P2₁/n | 10.3316(3) | 18.0049(5) | 18.6675(5) | 90 | 98.966(1) | 90 | 3433.9(2) | 8 |

| (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one | C₁₃H₁₄ClNO | Monoclinic | P2₁/c | 11.839(3) | 5.868(1) | 17.514(4) | 90 | 103.35(1) | 90 | 1183.1(5) | 4 |

Note: The data presented is for related structures containing both phenyl and pyrrolidinone moieties to provide a reference for expected crystallographic parameters.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A general and effective method involves a multi-component reaction approach.

General Procedure for Three-Component Synthesis:

-

Reaction Setup: An appropriate aromatic aldehyde (1 equivalent), an amine (1 equivalent), and citric acid (2 equivalents) are combined in a round-bottom flask with absolute ethanol (1.0 mL).

-

Stirring: The mixture is magnetically stirred at room temperature under an inert atmosphere (e.g., argon) for 1 hour.

-

Addition of Oxalacetate: Subsequently, sodium diethyl oxalacetate (2 equivalents) is added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted using a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.

Crystallization

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following is a general protocol for the crystallization of pyrrolidin-2-one derivatives.

General Crystallization Procedure:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen where the compound exhibits moderate solubility at room temperature and high solubility at elevated temperatures. Common solvents include ethanol, methanol, ethyl acetate, and acetone, often in combination with an anti-solvent like hexane or water.

-

Dissolution: The purified compound is dissolved in a minimal amount of the hot solvent to create a saturated or near-saturated solution.

-

Slow Cooling: The hot solution is allowed to cool down slowly to room temperature. This can be facilitated by placing the flask in an insulated container.

-

Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. For optimal crystal growth, the solution should be left undisturbed.

-

Isolation: The formed crystals are isolated by vacuum filtration.

-

Washing and Drying: The crystals are washed with a small amount of cold solvent to remove any residual impurities and then dried under vacuum.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General X-ray Diffraction Protocol:

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. A complete set of diffraction data is collected by rotating the crystal and recording the intensities of the diffracted X-rays at various angles. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The crystal structure is solved using direct methods or other suitable phasing techniques to obtain an initial model of the electron density.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of this compound derivatives.

In-Depth Technical Guide to the Physical Properties of 3-Phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-phenylpyrrolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended to be a resource for researchers, scientists, and professionals, offering available data on its melting point and solubility, alongside relevant experimental methodologies.

Core Physical Properties

This compound (CAS No. 6836-97-1) is a solid at room temperature.[1] While specific, experimentally verified data for its physical properties are not widely available in publicly accessible databases, information can be gleaned from supplier specifications and analogous compounds.

Data Presentation

| Physical Property | Value | Source |

| CAS Number | 6836-97-1 | [1] |

| Molecular Formula | C₁₀H₁₁NO | [1] |

| Molecular Weight | 161.2 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not explicitly stated in available literature. | |

| Solubility | Expected to be soluble in organic solvents. | [2] |

| Storage Temperature: 2-8°C | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for determining the melting point and solubility of organic compounds are well-established and can be applied.

Determination of Melting Point

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad melting range often indicates the presence of impurities.

General Protocol:

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated gradually, and the temperature at which the solid first begins to melt and the temperature at which it completely liquefies are recorded. This range constitutes the melting point.

Determination of Solubility

The solubility of a compound in various solvents is a critical parameter, particularly in drug development for formulation and bioavailability studies.

General Protocol:

-

Solvent Selection: A range of solvents, such as water, ethanol, and dimethyl sulfoxide (DMSO), are chosen for the solubility assessment.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent. The mixtures are then agitated at a constant temperature for a sufficient period to reach equilibrium.

-

Analysis: The saturated solutions are filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

While a specific signaling pathway directly involving this compound is not documented in the available literature, the broader class of pyrrolidinone derivatives has been studied in various biological contexts. For illustrative purposes, a generalized workflow for the synthesis of a phenylpyrrolidinone derivative and a representative signaling pathway where such compounds might be investigated are provided below.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a phenylpyrrolidinone derivative.

Toll-like Receptor (TLR) Signaling Pathway

Pyrrolidinone derivatives have been investigated for their effects on inflammatory pathways, such as the Toll-like Receptor (TLR) signaling pathway.[3][4][5][6][7] This pathway is crucial in the innate immune response.

References

- 1. 3-PHENYL-2-PYROLLIDINONE | 6836-97-1 [amp.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Toll-Like Receptor Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thermofisher.com [thermofisher.com]

- 7. Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Versatility of Phenylbutyrolactones: A Technical Guide for Synthetic Applications

An In-depth Exploration of the Synthesis, Reactivity, and Biological Significance of Phenylbutyrolactones for Researchers, Scientists, and Drug Development Professionals.

Phenylbutyrolactones, a class of γ-butyrolactones bearing a phenyl substituent, represent a significant scaffold in organic synthesis and medicinal chemistry. Their prevalence in natural products and their utility as key intermediates in the synthesis of biologically active molecules have driven the development of a diverse array of synthetic methodologies. This technical guide provides a comprehensive overview of the chemical behavior of phenylbutyrolactones, focusing on their synthesis, reactivity, and potential applications in drug development. Detailed experimental protocols, comparative data on synthetic yields, and visualizations of key synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in the field.

I. Synthetic Strategies for Phenylbutyrolactones

The construction of the phenylbutyrolactone core can be achieved through various synthetic routes, each with its own advantages and limitations. Key strategies include the cyclization of precursor molecules, stereoselective methods to control chirality, and reactions involving functional group transformations.

Intramolecular Cyclization of Phenyl-Substituted Precursors

A common and effective method for synthesizing γ-phenyl-γ-butyrolactones is the intramolecular cyclization of 4-phenyl-4-hydroxybutanoic acid or its derivatives. This acid-catalyzed lactonization proceeds via the formation of a five-membered ring, driven by the thermodynamic stability of the resulting lactone.

Another prevalent precursor for this transformation is 1-phenyl-1,4-butanediol. Oxidation of this diol, often employing reagents such as iron(III) nitrate nonahydrate in the presence of a catalyst like 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), affords the target γ-phenyl-γ-butyrolactone in high yields.[1][2]

Stereoselective Syntheses

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective methods for the synthesis of phenylbutyrolactones is of paramount importance. Strategies employing chiral auxiliaries, catalysts, or starting materials have been successfully implemented.

One approach involves the diastereoselective Michael addition of nucleophiles to chiral enoates derived from natural products like D-(+)-mannitol.[3] This allows for the introduction of substituents with a high degree of stereocontrol, leading to the formation of highly functionalized and enantiopure cis-β,γ-disubstituted γ-butyrolactone rings.[3]

Catalytic asymmetric synthesis represents another powerful tool for accessing enantioenriched γ-butyrolactones.[4] Various chiral catalysts, including metal complexes and organocatalysts, have been developed to control the stereochemical outcome of key bond-forming reactions.

Reformatsky and Michael Addition Reactions

The Reformatsky reaction provides a valuable route to β-hydroxy esters, which can subsequently undergo cyclization to form γ-butyrolactones. This reaction involves the addition of an organozinc reagent, typically derived from an α-halo ester, to a carbonyl compound.[5][6][7] A double Reformatsky reaction protocol has been developed for the diastereoselective synthesis of densely functionalized pentasubstituted γ-butyrolactones.[8]

The Michael addition reaction is another key transformation used in the synthesis of phenylbutyrolactone derivatives. The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds can be employed to construct the carbon skeleton of the lactone ring. Intramolecular Michael additions have also been utilized to synthesize benzyl-γ-butyrolactone derivatives.

II. Data Presentation: A Comparative Analysis of Synthetic Methods

To facilitate the selection of an appropriate synthetic route, the following tables summarize quantitative data for various methods of phenylbutyrolactone synthesis.

| Synthesis Method | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Oxidation of a Diol | 1-Phenyl-1,4-butanediol | Iron(III) nitrate nonahydrate, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO), acetonitrile, 20°C, 15 h | 90 | [1][2] |

| Michael Addition/Lactonization | Enoate derived from D-(+)-mannitol and various nitroalkanes | TBAF or DBU, followed by acid-catalyzed lactonization | 63-78 (Michael addition), 92-99 (lactonization) | [3] |

| Carboxylation-Cyclization of Allylic Alcohol | 1-Phenylprop-2-en-1-ol | CO2, photoredox catalyst, hydrogen atom transfer (HAT) catalyst | 92 | [9] |

Table 1: Comparison of Yields for Different Synthetic Routes to Phenylbutyrolactones.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |

| γ-Phenyl-γ-butyrolactone | 7.40-7.28 (m, 5H), 5.50 (t, J=7.0 Hz, 1H), 2.70-2.50 (m, 2H), 2.45-2.25 (m, 2H) | 177.0, 140.0, 128.8, 128.5, 125.5, 82.0, 35.0, 29.0 | [10][11] |

Table 2: Spectroscopic Data for γ-Phenyl-γ-butyrolactone.

III. Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of phenylbutyrolactones.

Synthesis of γ-Phenyl-γ-butyrolactone via Oxidation of 1-Phenyl-1,4-butanediol[1][2]

Materials:

-

1-Phenyl-1,4-butanediol

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

-

9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)

-

Acetonitrile

-

n-Dodecane (internal standard)

Procedure:

-

To a 10 mL reaction tube, add 1-phenyl-1,4-butanediol (166 mg, 1 mmol).

-

Add acetonitrile (2 mL) as the solvent.

-

Add Fe(NO₃)₃·9H₂O (40.4 mg, 0.1 mmol, 10 mol%) and ABNO (7 mg, 0.05 mmol, 5 mol%) to the reaction mixture.

-

Stir the reaction at room temperature (20°C) for 15 hours.

-

Monitor the progress of the reaction by GC-MS.

-

Upon completion, add n-dodecane as an internal standard for quantitative analysis by gas chromatography.

-

The reported yield of γ-phenyl-γ-butyrolactone is 90% with a 95% conversion of 1-phenyl-1,4-butanediol.

Diastereoselective Synthesis of a Pentasubstituted γ-Butyrolactone via a Double Reformatsky Reaction[8]

Materials:

-

α-Bromo ester (Reformatsky reagent precursor)

-

Activated Zinc

-

Silyl glyoxylate

-

Ketone

-

Diethyl ether

-

Hydrochloric acid (for workup)

Procedure:

-

Prepare the Reformatsky reagent by reacting the α-bromo ester with activated zinc in diethyl ether.

-

Cool a freshly prepared solution of the Reformatsky reagent (1.5 equiv) in diethyl ether to -30°C.

-

Add a solution of the silyl glyoxylate (1.0 equiv) in diethyl ether dropwise to the cooled Reformatsky reagent solution.

-

After the consumption of the silyl glyoxylate (monitored by TLC, typically 10-15 minutes), add the ketone (1.2 equiv).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

IV. Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key synthetic workflows and a proposed signaling pathway involving a phenylbutyrolactone derivative.

V. Conclusion

The chemical behavior of phenylbutyrolactones in synthesis is rich and varied, offering a multitude of pathways to this important class of compounds. The choice of synthetic strategy depends on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials. This guide has provided a comprehensive overview of key synthetic methods, supported by quantitative data and detailed experimental protocols. The visualizations of synthetic workflows and a potential biological signaling pathway further illuminate the practical and conceptual aspects of working with phenylbutyrolactones. As research in this area continues, the development of even more efficient, selective, and sustainable synthetic methods is anticipated, further expanding the utility of phenylbutyrolactones in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. GAMMA-PHENYL-GAMMA-BUTYROLACTONE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.blucher.com.br [pdf.blucher.com.br]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 8. Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones from Silyl Glyoxylates and Ketones through a Double Reformatsky Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. gamma-Phenyl-gamma-butyrolactone | C10H10O2 | CID 13884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. GAMMA-PHENYL-GAMMA-BUTYROLACTONE(1008-76-0) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Racemic and Enantiopure Forms of 3-Ethyl-3-Phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-3-phenylpyrrolidin-2-one (EPP) is a chiral lactam derivative that has garnered interest as an experimental anticonvulsant.[1] As with many chiral molecules in drug development, the individual enantiomers of EPP may exhibit distinct pharmacological and physicochemical properties compared to the racemic mixture.[2][3] Understanding these differences is crucial for optimizing its therapeutic potential, improving pharmacokinetic profiles, and ensuring patient safety.[3] This technical guide provides a comprehensive overview of the synthesis, chiral resolution, and comparative properties of the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one.

The pyrrolidinone scaffold is a common feature in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets.[4] The presence of a stereogenic center at the C3 position of EPP gives rise to two enantiomers: (+)-(R)-3-ethyl-3-phenylpyrrolidin-2-one and (-)-(S)-3-ethyl-3-phenylpyrrolidin-2-one.[1] This guide will delve into the critical aspects that differentiate these stereoisomers.

Synthesis and Chiral Resolution

The synthesis of racemic 3-ethyl-3-phenylpyrrolidin-2-one can be achieved through various established methods for the preparation of 3,3-disubstituted pyrrolidin-2-ones. A common approach involves the reductive cyclization of corresponding cyanoalkanoate esters.[5]

General Synthesis of Racemic 3-Ethyl-3-Phenylpyrrolidin-2-one

A plausible synthetic route, based on general methods for similar structures, is outlined below. This represents a generalized workflow for producing the racemic mixture.

Caption: Generalized synthetic workflow for racemic 3-ethyl-3-phenylpyrrolidin-2-one.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for evaluating their individual properties. Preparative chiral High-Performance Liquid Chromatography (HPLC) is an effective method for this resolution.[1]

This protocol is adapted from the methodology described for the resolution of EPP.[1]

Instrumentation:

-

Preparative HPLC system

-

Chiral stationary phase: Chiralcel OJ

Mobile Phase:

-

A suitable polar-organic mobile phase, for example, a mixture of hexane and isopropanol. The exact ratio should be optimized for baseline separation.

Procedure:

-

Dissolve the racemic 3-ethyl-3-phenylpyrrolidin-2-one in the mobile phase to prepare the sample solution.

-

Equilibrate the Chiralcel OJ column with the mobile phase at a constant flow rate.

-

Inject the sample solution onto the column.

-

Monitor the elution of the enantiomers using a UV detector (e.g., at 258 nm).[1]

-

Collect the fractions corresponding to the two separated peaks. The first-eluted enantiomer is (+)-(R)-EPP, and the second is (-)-(S)-EPP.[1]

-

Combine the respective fractions and remove the solvent under reduced pressure to obtain the isolated enantiomers.

-

Determine the enantiomeric excess (ee) of each fraction using analytical chiral HPLC.

Physicochemical Properties: Racemic vs. Enantiopure Forms

Significant differences in the solid-state properties of the racemic and enantiopure forms of EPP have been observed. These differences can have profound implications for drug formulation, stability, and bioavailability.[1]

| Property | Racemic (rac-EPP) | (+)-(R)-EPP | (-)-(S)-EPP |

| Melting Point (°C) | ~100-102 | ~125-127 | ~125-127 |

| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ | P2₁2₁2₁ |

| Hydrogen Bonding | Forms centrosymmetric dimers via N-H···O bonds.[1] | Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1] | Forms helical chains along the crystallographic b-axis via N-H···O bonds.[1] |

| Molecular Conformation | Phenyl group has a specific orientation relative to the lactam ring. | Phenyl group is tilted by about 10 degrees relative to the racemate.[1] | Phenyl group is tilted by about 10 degrees relative to the racemate.[1] |

Table 1: Comparison of Physicochemical Properties. Data sourced from Krivoshein et al. (2017).[1]

The higher melting points of the enantiomers suggest lower aqueous solubility compared to the racemate.[1] This is a critical consideration for drug development, as solubility directly impacts bioavailability.

Caption: Supramolecular organization of racemic vs. enantiopure EPP.

Pharmacological Profile

While 3-ethyl-3-phenylpyrrolidin-2-one is identified as an experimental anticonvulsant, detailed public data on the specific biological targets and the comparative potency of the racemate and individual enantiomers are limited.[1] However, the principle of chirality in pharmacology suggests that the two enantiomers are likely to exhibit different activities.[2][3] One enantiomer may be the primary active component (the eutomer), while the other (the distomer) may be less active, inactive, or contribute to side effects.[2][3]

Proposed Mechanism of Action and Signaling Pathways

The precise mechanism of action for EPP has not been fully elucidated in the public domain. However, many anticonvulsant drugs act by modulating ion channels (e.g., sodium, calcium, potassium channels) or by enhancing GABAergic inhibition or reducing glutamatergic excitation. A hypothetical signaling pathway for an anticonvulsant is depicted below.

Caption: Hypothetical signaling pathway for an EPP enantiomer.

Experimental Protocol: In Vivo Anticonvulsant Screening

To determine the anticonvulsant activity of the racemic and enantiopure forms of EPP, standard animal models of epilepsy are employed. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are common screening methods.

Animals:

-

Male Swiss mice (or other appropriate rodent strain)

Procedure (MES Test):

-

Administer the test compound (racemic EPP, (+)-(R)-EPP, or (-)-(S)-EPP) or vehicle control intraperitoneally (i.p.).

-

At the time of predicted peak effect (e.g., 30-60 minutes post-injection), subject the animal to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.

-

Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the median effective dose (ED₅₀) for each compound.

Procedure (scPTZ Test):

-

Administer the test compound or vehicle control i.p.

-

At the time of predicted peak effect, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures lasting for at least 5 seconds.

-

Protection is defined as the absence of clonic seizures.

-

Determine the ED₅₀ for each compound.

Conclusion

The distinction between the racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one is significant, with notable differences in their solid-state properties.[1] The enantiomers exhibit higher melting points and distinct crystal packing arrangements compared to the racemate, which has important implications for solubility and formulation.[1] While detailed comparative pharmacological data is not yet widely available, the principles of stereochemistry in drug action strongly suggest that the anticonvulsant activity will be enantioselective.[2][3]

Further research is necessary to fully elucidate the pharmacological profile of each enantiomer, including their specific molecular targets, potency, efficacy, and pharmacokinetic properties. This will be essential for determining whether a single enantiomer or the racemic mixture offers the optimal therapeutic profile for the treatment of epilepsy. The experimental protocols and data presented in this guide provide a framework for such investigations.

References

The α-Substituted Amide Group: A Core Pharmacophore in Modern Anticonvulsant Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-substituted amide moiety is a cornerstone pharmacophore in the development of a significant class of anticonvulsant drugs. This chemical feature is central to the therapeutic efficacy of several modern antiepileptic medications, contributing to their unique mechanisms of action and favorable safety profiles. This technical guide provides a comprehensive overview of the α-substituted amide group as a critical pharmacophore in anticonvulsant drug discovery. It delves into the structure-activity relationships, mechanisms of action, and key pharmacological data of prominent drugs featuring this motif. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and development in this vital therapeutic area.

Introduction: The Significance of the α-Substituted Amide Pharmacophore

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. The development of effective and well-tolerated antiepileptic drugs (AEDs) remains a critical area of research. A key advancement in this field has been the identification and optimization of specific chemical scaffolds that confer potent anticonvulsant activity. Among these, the α-substituted amide group has emerged as a privileged pharmacophore, present in a range of successful AEDs.

This structural motif, characterized by an amide functional group with a substitution at the α-carbon, is a key feature of drugs like lacosamide, brivaracetam, and safinamide. The nature of the α-substituent and the broader molecular context dictates the specific pharmacological profile, including the drug's primary molecular target and its pharmacokinetic properties. This guide will explore the nuances of this pharmacophore, providing a technical resource for the scientific community.

Key Anticonvulsant Drugs Featuring the α-Substituted Amide Pharmacophore

Several clinically important anticonvulsant agents are built around the α-substituted amide core. The following sections detail the properties of three prominent examples.

Lacosamide

Lacosamide is an AED approved for the treatment of focal-onset seizures.[1] Its mechanism of action is distinct from many older AEDs, as it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs), rather than affecting fast inactivation.[2][3] This leads to the stabilization of hyperexcitable neuronal membranes and a reduction in repetitive neuronal firing.[1] There is also evidence suggesting a potential interaction with collapsin response mediator protein-2 (CRMP-2), although the clinical significance of this interaction is still under investigation.[1][4]

Brivaracetam

Brivaracetam, a 4-n-propyl analogue of levetiracetam, is another AED used for partial-onset seizures.[5][6] Its primary mechanism of action is through high and selective affinity for the synaptic vesicle protein 2A (SV2A) in the brain.[5][7] SV2A is a crucial protein in the regulation of neurotransmitter release.[5] By binding to SV2A, brivaracetam is believed to modulate synaptic transmission and reduce neuronal hyperexcitability.[7]

Safinamide

Safinamide is a multifaceted drug used in the treatment of Parkinson's disease, but it also possesses anticonvulsant properties.[8][9] Its chemical structure includes an α-substituted amide group. Safinamide's mechanisms of action are diverse, including the reversible inhibition of monoamine oxidase B (MAO-B), blockade of voltage-dependent sodium and calcium channels, and modulation of glutamate release.[8][9][10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for anticonvulsants featuring the α-substituted amide pharmacophore, facilitating a comparative analysis of their potency and safety profiles.

Table 1: In Vivo Anticonvulsant Activity and Neurotoxicity

| Compound | Animal Model | Seizure Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg, Rotarod) | Protective Index (TD₅₀/ED₅₀) | Reference(s) |

| Lacosamide | Mouse | MES | ~10-30 | >80 | >2.7-8 | [2] |

| Brivaracetam | Mouse | MES | ~2.1 | ~68 | ~32.4 | [11] |

| Safinamide | Mouse | MES | 4.1 | >100 | >24.4 | [2] |

| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | 599.8 | 27.5 | [5] |

| N-(2-hydroxyethyl)palmitamide | Mouse | MES | 23.3 | >1000 | >42.9 | [5] |

| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | >1000 | >48.8 | [5] |

| Compound 5j (spirohydantoin derivative) | Mouse | MES | 9.2 | 421.6 | 45.8 | [7] |

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing motor impairment in 50% of animals. A higher Protective Index indicates a better safety margin.

Table 2: In Vitro Binding Affinities and Channel Modulation

| Compound | Target | Assay | IC₅₀ / Kᵢ / Kₐ | Reference(s) |

| Lacosamide | Voltage-gated Na⁺ channels (slow inactivation) | Patch Clamp | EC₅₀ ~3-10 µM | |

| Brivaracetam | SV2A | Radioligand Binding ([³H]ucb 30889) | Kᵢ ~30 nM | [8][10] |

| Levetiracetam | SV2A | Radioligand Binding ([³H]ucb 30889) | Kᵢ ~600 nM | [10] |

| Safinamide | MAO-B | Enzyme Inhibition Assay | IC₅₀ ~98 nM | |

| (S)-3-Chlorobenzyloxyalaninamide | MAO-B | Enzyme Inhibition Assay | IC₅₀ = 33 nM | [12] |

| (R)-21 (tetrahydroisoquinoline analogue) | MAO-B | Enzyme Inhibition Assay | IC₅₀ = 17 nM | [12] |

IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant. Kₐ: Association constant. Lower values generally indicate higher potency.

Structure-Activity Relationships (SAR)

The anticonvulsant activity of compounds bearing the α-substituted amide pharmacophore is highly dependent on their specific structural features.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brivaracetam: a rational drug discovery success story - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, and anticonvulsant activity of new amides derived from 3-methyl- or 3-ethyl-3-methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationships of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-alkyl-3-phenylpyrrolidin-2-one derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant, anti-inflammatory, anticancer, and enzyme inhibitory properties. This document outlines the core structural requirements for these biological activities, presents quantitative data in a comparative format, details relevant experimental protocols, and provides visual representations of key concepts to facilitate understanding and future drug design efforts.

Core Structure and Pharmacological Relevance

The 3-alkyl-3-phenylpyrrolidin-2-one scaffold is a versatile platform for drug discovery. The central pyrrolidin-2-one ring, a five-membered lactam, serves as a key structural motif. The substituents at the 3-position, an alkyl group and a phenyl ring, are critical determinants of the compound's biological activity. Modifications to these substituents, as well as to the nitrogen atom of the pyrrolidinone ring, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Structure-Activity Relationship Analysis

The biological activity of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is intricately linked to the nature and substitution pattern of the phenyl ring, the identity of the alkyl group at the 3-position, and substitutions on the pyrrolidinone ring itself.

Anticonvulsant Activity

A series of 3,3-dialkyl- and 3-alkyl-3-benzyl-substituted 2-pyrrolidinones have been evaluated for their anticonvulsant activities.[1] SAR studies have revealed that the presence of a phenyl ring at the 3-position is often crucial for activity. The nature of the alkyl group also plays a significant role, with variations in chain length and branching influencing the anticonvulsant profile.

Enzyme Inhibition

RORγt Inverse Agonists: A notable application of this scaffold is in the development of Retinoid-related orphan receptor gamma t (RORγt) inverse agonists, which are of interest for treating autoimmune diseases.[2][3][4][5] In this context, the 3-phenylpyrrolidin-3-yl)sulfone moiety has proven to be a key pharmacophore.[2][4] Structure-based design and SAR studies have identified that polar amides at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group are critical for achieving high selectivity against other nuclear receptors like PXR, LXRα, and LXRβ.[2][4]

Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitors: Derivatives of this scaffold have also been identified as potent and selective inhibitors of AKR1C3, an enzyme implicated in the progression of various cancers.[6] For this activity, a piperidinosulfonamidophenyl group attached to the pyrrolidin-2-one nitrogen was found to be a key structural feature. SAR studies have shown that the sulfonamide is critical for activity, while variations in the position and electronic nature of the pyrrolidinone ring can severely diminish inhibitory potency.

Protoporphyrinogen Oxidase (PPO) Inhibitors: N-phenyl pyrrolidin-2-one derivatives have been designed and synthesized as inhibitors of PPO, a target for herbicides. These studies have confirmed that only one of the carbonyl groups of the parent cyclic imide structure is essential for PPO inhibition.

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected 3-alkyl-3-phenylpyrrolidin-2-one derivatives and related analogues, providing a basis for comparative analysis of their structure-activity relationships.

Table 1: RORγt Inverse Agonist Activity of Phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone Analogues

| Compound | RORγt EC50 (nM) | PXR EC50 (nM) | LXRα EC50 (nM) | LXRβ EC50 (nM) |

| 1 | 2980 | 2000 | >10000 | >10000 |

| 26 | 15 | >10000 | >7500 | >7500 |

Data synthesized from multiple sources for comparative purposes.[2][4]

Table 2: AKR1C3 Inhibitory Activity of (Piperidinosulfonamidophenyl)pyrrolidin-2-one Derivatives

| Compound | AKR1C3 IC50 (µM) |

| 1 | 5.94 |

| 2 | >30 |

| 4 | 0.122 |

Data synthesized from multiple sources for comparative purposes.[6]

Table 3: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives

| Compound | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | 6 Hz ED50 (mg/kg) |

| 14 | 49.6 | 67.4 | 31.3 |

| Valproic Acid | 252.7 | 149.1 | 130.6 |

Data for structurally related pyrrolidine-2,5-diones are presented for comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Synthesis of 3-Alkyl-3-Phenylpyrrolidin-2-one Derivatives

A common method for the synthesis of 3-alkyl-3-phenylpyrrolidin-2-one derivatives is through the reductive cyclization of relevant cyanoalkanoate esters.[1]

General Protocol for Reductive Cyclization:

-

Preparation of the Cyanoalkanoate Ester: The appropriate substituted benzaldehyde is reacted with an alkyl cyanoacetate in the presence of a base (e.g., piperidine) to yield the corresponding α,β-unsaturated cyanoester.

-

Reductive Cyclization: The purified cyanoalkanoate ester is dissolved in a suitable solvent (e.g., methanol). Sodium borohydride (NaBH₄) and a cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyst are added portion-wise to the solution at a controlled temperature (e.g., 0 °C).[1]

-

Work-up and Purification: The reaction is quenched with an acid (e.g., HCl) and the solvent is removed under reduced pressure. The residue is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired 3-alkyl-3-phenylpyrrolidin-2-one derivative.

Cytotoxicity and Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

RORγt Inverse Agonist Reporter Assay

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of RORγt.

Protocol:

-

Cell Line: Utilize a suitable cell line (e.g., Jurkat cells) that is co-transfected with a Gal4-RORγt-LBD (ligand-binding domain) expression vector and a Gal4-luciferase reporter vector.

-

Compound Treatment: Plate the transfected cells in a 96-well plate and treat them with a range of concentrations of the test compounds.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for changes in luciferase expression.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase signal to a control (e.g., vehicle-treated cells) and plot the dose-response curve to determine the EC50 value, which is the concentration of the compound that causes a 50% reduction in the luciferase signal.

Signaling Pathways

The therapeutic effects of 3-alkyl-3-phenylpyrrolidin-2-one derivatives are mediated through their interaction with specific biological targets, leading to the modulation of downstream signaling pathways.

RORγt Signaling Pathway

RORγt is a key transcription factor in the differentiation of Th17 cells, which are crucial in the pathogenesis of many autoimmune diseases. Inverse agonists of RORγt inhibit its transcriptional activity, leading to a reduction in the production of pro-inflammatory cytokines such as IL-17A.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of potent, selective and orally bioavailable phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfone analogues as RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. AI Based Discovery of a New AKR1C3 Inhibitor for Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Substituted Pyrrolidin-2-ones via Azide Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidin-2-ones, also known as γ-lactams, are a class of five-membered cyclic amides that form the core scaffold of numerous natural products, pharmaceuticals, and bioactive molecules. Their structural motif is of significant interest in drug discovery and development due to its ability to mimic peptide bonds and serve as a versatile template for chemical modifications. This document provides detailed application notes and experimental protocols for the synthesis of 3-substituted pyrrolidin-2-ones through the reduction of γ-azido esters, a robust and versatile synthetic strategy.

The general approach involves a three-step sequence:

-

Introduction of the Azide Moiety: Typically achieved through α-alkylation of an ester with an appropriate azido-containing electrophile.

-

Reduction of the Azide: The key transformation of the azide group to a primary amine.

-

Intramolecular Cyclization: Spontaneous or induced ring closure of the resulting γ-amino ester to form the desired pyrrolidin-2-one.

This methodology offers a high degree of flexibility in introducing various substituents at the 3-position of the pyrrolidin-2-one ring, making it a valuable tool for creating libraries of compounds for biological screening.

Comparison of Azide Reduction Methods

Several methods are available for the reduction of the azide functionality to the corresponding amine. The choice of method often depends on the substrate's functional group tolerance, desired reaction conditions, and scalability. The two most common methods employed in this synthetic sequence are Catalytic Hydrogenation and the Staudinger Reaction.

| Method | Typical Reagents | Typical Yield (%) | Reaction Time | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | 85-99 | 1-24 h | High yields, clean reaction, scalable.[1] | May reduce other sensitive functional groups (e.g., alkenes, alkynes). |

| Staudinger Reaction | PPh₃, H₂O | 80-95 | 2-16 h | Excellent chemoselectivity, mild conditions.[1] | Stoichiometric phosphine oxide byproduct can complicate purification. |

Experimental Protocols

This section provides detailed step-by-step protocols for the synthesis of 3-substituted pyrrolidin-2-ones.

Protocol 1: Synthesis of 3-Phenylpyrrolidin-2-one via Catalytic Hydrogenation

This protocol details the synthesis of this compound starting from methyl phenylacetate, following a three-step procedure.

Step 1: Synthesis of Methyl 4-azido-2-phenylbutanoate

-

To a solution of methyl phenylacetate (1.0 eq) in dry THF, add LHMDS (1.1 eq, 1 M in THF) dropwise at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of 2-azidoethyl trifluoromethanesulfonate (1.2 eq) in dry THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous phase with dichloromethane (3 x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude azido ester.

Step 2 & 3: Reduction of Azide and Intramolecular Cyclization

-

Dissolve the crude methyl 4-azido-2-phenylbutanoate (1.0 eq) in methanol.

-

Add 10% Palladium on carbon (10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously at room temperature for 16 hours.

-

Monitor the reaction by TLC for the disappearance of the azide starting material.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Heat the resulting crude γ-amino ester at 60 °C overnight to effect cyclization.[1]

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Protocol 2: Synthesis of a 3-Substituted Pyrrolidin-2-one via Staudinger Reduction

This protocol describes a one-pot Staudinger reduction and subsequent cyclization of a γ-azido ester.

-

Dissolve the γ-azido ester (e.g., from Protocol 1, Step 1) (1.0 eq) in a mixture of THF and water (e.g., 10:1 v/v).

-

Add triphenylphosphine (1.1 eq) to the solution.

-

Heat the reaction mixture to 60 °C and stir for 16 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The crude product can be purified by flash column chromatography to remove the triphenylphosphine oxide byproduct and isolate the pure 3-substituted pyrrolidin-2-one.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various 3-substituted pyrrolidin-2-ones using the general three-step procedure involving azide reduction.[1]

| Starting Ester | 3-Substituent | Azide Reduction Method | Overall Yield (%) |

| Methyl 2-phenylacetate | Phenyl | Catalytic Hydrogenation | 76 |

| Methyl 2-(p-tolyl)acetate | p-Tolyl | Catalytic Hydrogenation | 26 |

| Methyl 2-(naphthalen-2-yl)acetate | Naphthalen-2-yl | Catalytic Hydrogenation | 46 |

| Methyl 2,2-diphenylacetate | Phenyl | Staudinger Reduction | Traces |

| Methyl 2-(4-isobutylphenyl)propanoate (from Ibuprofen) | 4-Isobutylphenyl | Catalytic Hydrogenation | 42 |

| Methyl 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetate (from Indomethacin) | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl | Staudinger Reduction | 51 |

| Methyl hexanoate | Butyl | Catalytic Hydrogenation | 34 |

| Methyl 3-cyclopentylpropanoate | Cyclopentylmethyl | Catalytic Hydrogenation | 24 |

Visualizations

Reaction Pathway Diagram

Caption: General synthetic pathway to 3-substituted pyrrolidin-2-ones.

Experimental Workflow: Catalytic Hydrogenation

Caption: Workflow for synthesis via catalytic hydrogenation.

Logical Relationship: Choice of Azide Reduction Method

Caption: Decision tree for selecting an azide reduction method.

References

Application Notes and Protocols: Continuous Flow Synthesis of 3-Phenylpyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-phenylpyrrolidin-2-one, a key building block in medicinal chemistry, utilizing a continuous flow methodology. This approach offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for high-temperature reactions, and greater scalability. The described protocol involves the high-temperature intramolecular cyclization of a suitable amino ester precursor in a continuous flow reactor system. This application note includes a detailed experimental setup, operational parameters, and a summary of expected quantitative data.

Introduction

The γ-lactam scaffold, and specifically the pyrrolidin-2-one ring system, is a prevalent motif in a wide range of biologically active compounds and pharmaceuticals. This compound, in particular, serves as a crucial intermediate in the synthesis of various central nervous system (CNS) active agents and other therapeutic molecules. Traditional batch synthesis of such compounds can be challenging, often requiring harsh conditions and long reaction times, which can lead to impurity formation and scalability issues. Continuous flow chemistry presents a robust alternative, allowing for precise control over reaction parameters such as temperature, pressure, and residence time, thereby improving reaction efficiency, product purity, and overall process safety. This protocol details a representative continuous flow approach for the synthesis of this compound via a thermally induced intramolecular cyclization.

Synthesis Pathway

The synthesis of this compound can be achieved through the intramolecular cyclization of an appropriate precursor, such as an ester of 4-amino-3-phenylbutanoic acid. The continuous flow setup facilitates the high temperatures required for this transformation in a controlled and safe manner.

Caption: Experimental workflow for the continuous flow synthesis of this compound.

Quantitative Data Summary

The following table summarizes representative quantitative data for the continuous flow synthesis of this compound. These values are based on typical outcomes for similar intramolecular cyclization reactions in a continuous flow setup.

| Parameter | Value |

| Precursor Concentration | 0.5 M in Diphenyl ether |

| Flow Rate | 0.5 mL/min |

| Reactor Volume | 10 mL |

| Residence Time | 20 min |

| Reactor Temperature | 250 °C |

| System Pressure | 10 bar |

| Yield (Isolated) | 85 - 95% |

| Purity (crude) | >90% |

| Throughput | ~2.4 g/h |

Experimental Protocols

Materials and Equipment:

-

Ethyl 4-amino-3-phenylbutanoate (Precursor)

-

Diphenyl ether (High-boiling solvent)

-

High-pressure syringe pump

-

Stainless steel or PFA tubing for preheating and cooling coils

-

High-temperature stainless steel coil reactor (e.g., 10 mL volume)

-

Heating unit (e.g., heating blocks or oven)

-

Cooling bath or heat exchanger

-

Back pressure regulator (BPR)

-

Collection vessel

-

Standard laboratory glassware for work-up and purification

-

Purification system (e.g., recrystallization apparatus or flash chromatography system)

Protocol for Continuous Flow Synthesis:

-

Reagent Preparation: Prepare a 0.5 M solution of ethyl 4-amino-3-phenylbutanoate in diphenyl ether. Degas the solution by sparging with nitrogen for 15 minutes.

-

System Setup:

-

Assemble the continuous flow reactor system as depicted in the workflow diagram. Ensure all fittings are rated for the intended temperature and pressure.

-

The system consists of a syringe pump, a preheating coil, a high-temperature coil reactor, a cooling loop, and a back-pressure regulator.

-

Place the high-temperature coil reactor within a suitable heating unit and set the temperature to 250 °C.

-

Immerse the cooling loop in a cooling bath (e.g., water-ice bath).

-

Set the back-pressure regulator to maintain a system pressure of 10 bar.

-

-

Reaction Execution:

-

Prime the system by pumping the solvent (diphenyl ether) through the reactor at the desired flow rate (0.5 mL/min) until the system pressure and temperature stabilize.

-

Once the system is stable, switch the pump to the reagent solution (0.5 M ethyl 4-amino-3-phenylbutanoate in diphenyl ether).

-

Maintain a continuous flow rate of 0.5 mL/min. This corresponds to a residence time of 20 minutes in a 10 mL reactor.

-

Collect the reaction mixture exiting the back-pressure regulator in a suitable collection vessel.

-

-

Work-up and Purification:

-

After the desired amount of reagent has been processed, flush the system with fresh solvent.

-

Allow the collected reaction mixture to cool to room temperature. The product, this compound, may precipitate from the diphenyl ether upon cooling.

-

Isolate the crude product by filtration.

-

Wash the collected solid with a cold, non-polar solvent (e.g., hexane) to remove residual diphenyl ether.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Safety Precautions:

-

This procedure involves high temperatures and pressures. The reactor system should be assembled and operated within a fume hood and behind a blast shield.

-

Ensure all components of the flow reactor are chemically compatible with the reagents and solvents at the operating temperature and pressure.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Diphenyl ether has a high boiling point and can cause severe burns if it comes into contact with the skin at elevated temperatures. Handle with care.

Application Notes and Protocols: Hypervalent Iodine Mediated Cyclization for Nitrogen Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrogen heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals. The development of efficient and environmentally benign methods for their synthesis is a cornerstone of modern organic chemistry. Hypervalent iodine (HVI) reagents have emerged as powerful tools in this endeavor, offering mild and selective alternatives to traditional heavy metal-based oxidants.[1][2][3] These reagents facilitate a diverse range of intramolecular cyclization reactions to construct various nitrogen-containing ring systems, often under metal-free conditions.[4] This document provides detailed application notes and experimental protocols for the synthesis of several key nitrogen heterocycles using hypervalent iodine reagents.

Key Hypervalent Iodine Reagents

A variety of hypervalent iodine(III) reagents are commonly employed in organic synthesis. Their reactivity can be tuned by modifying the ligands on the iodine atom.[3]

| Reagent Name | Abbreviation | Structure | Key Features |

| Phenyliodine diacetate | PIDA | PhI(OAc)₂ | Commercially available, mild oxidant. |

| Phenyliodine bis(trifluoroacetate) | PIFA | PhI(OCOCF₃)₂ | More reactive than PIDA, often used for less reactive substrates. |

| [Hydroxy(tosyloxy)iodo]benzene | HTIB / Koser's Reagent | PhI(OH)OTs | Versatile reagent for various oxidative transformations.[5][6] |

| Azidobenziodoxolone | Zhdankin Reagent | Efficient azide transfer reagent.[7] |

Synthesis of Indoles and Indole Derivatives

Indoles are a privileged scaffold in medicinal chemistry. Hypervalent iodine reagents promote the intramolecular cyclization of suitable precursors to afford a variety of substituted indoles.

Application Note: PIDA-Mediated Synthesis of 3H-Indoles from Enamines

Elemental iodine or hypervalent iodine reagents can efficiently promote the intramolecular cyclization of enamines to construct the 3H-indole skeleton.[8] This transition metal-free method offers a novel and efficient pathway to a variety of 3H-indole derivatives bearing multifunctional groups in good to high yields.

Experimental Protocol: Synthesis of Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate[8]

Materials:

-

(Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a)

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Aqueous ammonia (5%)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a mixture of (Z)-ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate (1a, 0.25 mmol), iodine (1.1 equiv), and K₂CO₃ (1.2 equiv) was added 1.0 mL of N,N-dimethylformamide (DMF) under a nitrogen atmosphere at room temperature.

-

The reaction temperature was raised to 100 °C for 1 hour.

-

The reaction mixture was then cooled to room temperature.

-

The resulting solution was quenched with 20 mL of aqueous ammonia (5%) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic extracts were washed with brine (2 x 20 mL) and dried over MgSO₄.

-

The solvent was removed under reduced pressure, and the residue was purified by column chromatography to afford the desired 3H-indole product.

Quantitative Data: Iodine-Mediated Synthesis of 3H-Indoles[8]

| Entry | Substrate | Product | Yield (%) |

| 1 | (Z)-Ethyl 2-methyl-3-phenyl-3-(phenylamino)acrylate | Ethyl 3-methyl-2-phenyl-3H-indole-3-carboxylate | 82 |

| 2 | (Z)-Ethyl 3-(4-methoxyphenylamino)-2-methyl-3-phenylacrylate | Ethyl 5-methoxy-3-methyl-2-phenyl-3H-indole-3-carboxylate | 75 |

| 3 | (Z)-Ethyl 3-(4-chlorophenylamino)-2-methyl-3-phenylacrylate | Ethyl 5-chloro-3-methyl-2-phenyl-3H-indole-3-carboxylate | 85 |

Reaction Workflow and Mechanism

Figure 1: Experimental workflow and proposed mechanism for the iodine-mediated synthesis of 3H-indoles.

Synthesis of Oxindoles

Oxindoles are important structural motifs found in many biologically active compounds. Hypervalent iodine reagents provide a metal-free route for the synthesis of these valuable heterocycles.

Application Note: PIDA-Mediated Oxidative C-C Bond Formation for 2-Oxindole Synthesis

A metal-free method for the synthesis of 3-monofunctionalized 2-oxindoles involves the phenyliodine(III) diacetate (PIDA)-mediated oxidative C(sp²)-C(sp²) bond formation of anilides, followed by deacylation.[3] This approach offers an efficient and environmentally friendly alternative to traditional methods that often require transition-metal catalysts.[3]